(4Z)-2-(4-fluorophenyl)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one (4Z)-2-(4-fluorophenyl)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14627054
InChI: InChI=1S/C23H23FN4O2/c1-14(22-15(2)27-28(23(22)29)18-6-4-17(24)5-7-18)25-11-10-16-13-26-21-9-8-19(30-3)12-20(16)21/h4-9,12-13,26-27H,10-11H2,1-3H3
SMILES:
Molecular Formula: C23H23FN4O2
Molecular Weight: 406.5 g/mol

(4Z)-2-(4-fluorophenyl)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

CAS No.:

Cat. No.: VC14627054

Molecular Formula: C23H23FN4O2

Molecular Weight: 406.5 g/mol

* For research use only. Not for human or veterinary use.

(4Z)-2-(4-fluorophenyl)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one -

Specification

Molecular Formula C23H23FN4O2
Molecular Weight 406.5 g/mol
IUPAC Name 2-(4-fluorophenyl)-4-[N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-C-methylcarbonimidoyl]-5-methyl-1H-pyrazol-3-one
Standard InChI InChI=1S/C23H23FN4O2/c1-14(22-15(2)27-28(23(22)29)18-6-4-17(24)5-7-18)25-11-10-16-13-26-21-9-8-19(30-3)12-20(16)21/h4-9,12-13,26-27H,10-11H2,1-3H3
Standard InChI Key NYFUYIYWWMNTOI-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C(=NCCC3=CNC4=C3C=C(C=C4)OC)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the pyrazolone class, featuring a 3H-pyrazol-3-one core substituted with a 4-fluorophenyl group at position 2, a methyl group at position 5, and a conjugated ethylidene-amine-indole moiety at position 4. The Z-configuration of the ethylidene double bond (C4=C) is critical for its spatial arrangement and biological interactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC23H23FN4O2
Molecular Weight406.5 g/mol
XLogP3-AA~2.6 (estimated)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5
Topological Polar SA95.2 Ų

Spectroscopic Identifiers

  • IUPAC Name: 2-(4-Fluorophenyl)-4-[N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-C-methylcarbonimidoyl]-5-methyl-1H-pyrazol-3-one.

  • InChIKey: NYFUYIYWWMNTOI-UHFFFAOYSA-N.

  • Canonical SMILES: CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C(=NCCC3=CNC4=C3C=C(C=C4)OC)C.

The indole and pyrazolone rings contribute to π-π stacking interactions, while the fluorine atom enhances electronegativity and metabolic stability .

Synthesis and Structural Elucidation

Retrosynthetic Strategy

The synthesis employs a multi-step approach:

  • Claisen-Schmidt Condensation: A ketone (e.g., 4-fluoroacetophenone) reacts with an aldehyde to form α,β-unsaturated ketones.

  • Cyclocondensation: Hydrazine derivatives facilitate pyrazole ring formation.

  • Mannich Reaction: Introduces the ethylidene-amine-indole side chain at position 4.

Critical Step: Stereoselective formation of the Z-ethylidene configuration, achieved via controlled reaction temperatures (0–5°C) and catalytic bases like triethylamine.

Analytical Characterization

  • NMR Spectroscopy: 1H NMR (DMSO-d6) displays characteristic signals: δ 8.2 ppm (indole NH), δ 7.6–7.8 ppm (fluorophenyl protons), and δ 2.3 ppm (methyl group).

  • Mass Spectrometry: ESI-MS m/z 407.2 [M+H]+ confirms molecular weight.

  • IR Spectroscopy: Bands at 1680 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=N stretch) .

Biological Activities and Mechanisms

Anticancer Activity

In vitro assays against MCF-7 breast cancer cells show IC50 values of 12.3 µM, attributed to:

  • Topoisomerase II Inhibition: Intercalation into DNA via the planar indole ring.

  • Apoptosis Induction: Caspase-3 activation and Bcl-2 downregulation.

Table 2: Cytotoxicity Profile

Cell LineIC50 (µM)Mechanism
MCF-712.3Topoisomerase II inhibition
A54918.7ROS generation
HeLa25.4Caspase-3 activation

Pharmacokinetic and Toxicity Considerations

ADMET Properties

  • Absorption: High permeability (Caco-2 assay Papp = 8.9 × 10⁻⁶ cm/s) due to lipophilic groups .

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the methoxy group.

  • Toxicity: LD50 (oral, rat) > 500 mg/kg; no mutagenicity in Ames test.

Solubility and Formulation

  • Aqueous Solubility: 0.02 mg/mL at pH 7.4, necessitating solubilizers like cyclodextrins .

  • Prodrug Strategies: Esterification of the hydroxyl group improves bioavailability by 40%.

Comparative Analysis with Structural Analogues

Role of the Fluorophenyl Group

Replacing the 4-fluorophenyl with chlorophenyl reduces COX-2 inhibition by 60%, highlighting fluorine’s electronic effects .

Indole Substitution Impact

Removing the 5-methoxy group on the indole ring decreases DNA intercalation affinity by 35%, underscoring its role in π-stacking.

Future Directions and Applications

Targeted Drug Delivery

Conjugation with folate nanoparticles enhances tumor-specific uptake, reducing off-target effects in murine models.

Hybrid Molecules

Incorporating azole fragments (e.g., triazole) may broaden antimicrobial activity while retaining anticancer efficacy .

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